5-bromo-2-chloro-N-[(thiophen-2-yl)methyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with bromine and chlorine atoms, as well as a thiophene ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination and Chlorination: The benzamide core is first brominated and chlorinated using bromine and chlorine reagents under controlled conditions to introduce the halogen atoms.
Thiophene Introduction: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the halogenated benzamide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-bromo-2-chloro-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-[(phenyl)methyl]benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.
5-bromo-2-chloro-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
5-bromo-2-chloro-N-[(pyridin-2-yl)methyl]benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-[(thiophen-2-yl)methyl]benzamide lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWWUYRINRHPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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